molecular formula C19H13FN4O B2796693 N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide CAS No. 1355730-18-5

N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide

Cat. No.: B2796693
CAS No.: 1355730-18-5
M. Wt: 332.338
InChI Key: ICAFOVAXTYTHFF-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a phenylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl cyanide with 2-phenylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further purification and characterization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, it may interfere with signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-chlorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide
  • N-[cyano(2-bromophenyl)methyl]-2-phenylpyrimidine-5-carboxamide
  • N-[cyano(2-methylphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

Uniqueness

N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O/c20-16-9-5-4-8-15(16)17(10-21)24-19(25)14-11-22-18(23-12-14)13-6-2-1-3-7-13/h1-9,11-12,17H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFOVAXTYTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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